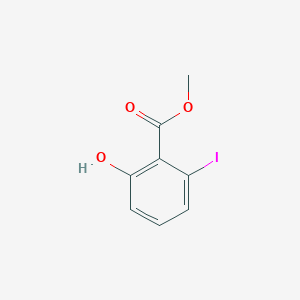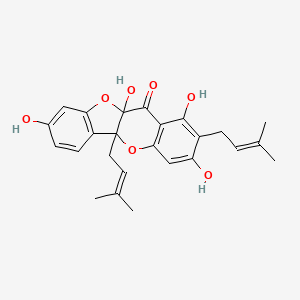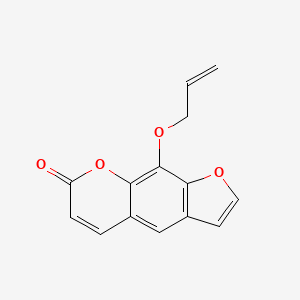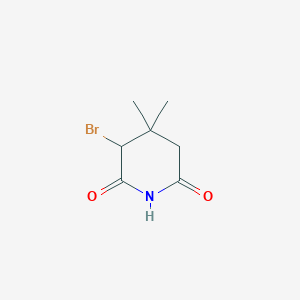
Methyl 2-hydroxy-6-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-6-iodobenzoate is an organic compound with the molecular formula C₈H₇IO₃. It is a derivative of benzoic acid, where the hydrogen atom at the 6-position is replaced by an iodine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-6-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The process involves reacting 2-iodobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: It can undergo cyclization reactions to form phthalide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Cyclization: Cobalt catalysts and aldehydes are used to facilitate the cyclization process.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Cyclization Products: Phthalide derivatives formed through cyclization reactions.
Applications De Recherche Scientifique
Methyl 2-hydroxy-6-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-6-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom’s presence enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.
Methyl 2-hydroxy-6-nitrobenzoate: Contains a nitro group instead of an iodine atom.
Methyl 2-hydroxy-6-methylbenzoate: Features a methyl group in place of the iodine atom
Uniqueness
Methyl 2-hydroxy-6-iodobenzoate is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research applications and chemical synthesis processes.
Propriétés
Formule moléculaire |
C8H7IO3 |
|---|---|
Poids moléculaire |
278.04 g/mol |
Nom IUPAC |
methyl 2-hydroxy-6-iodobenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |
Clé InChI |
UOLQKRHUDBBYRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)









![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)
